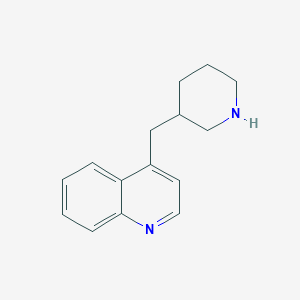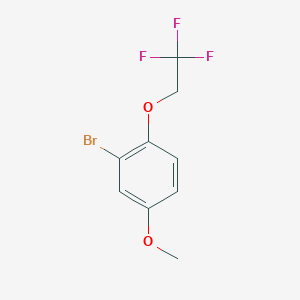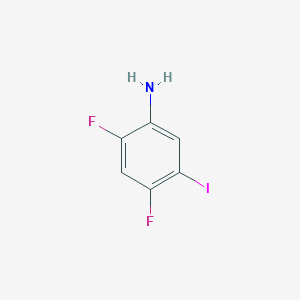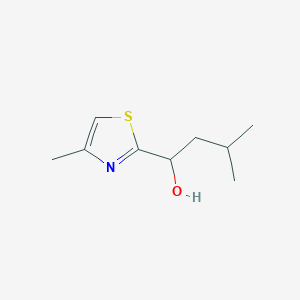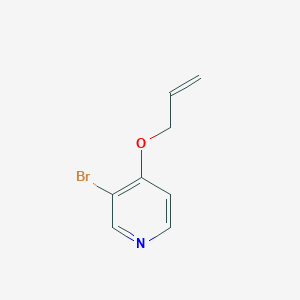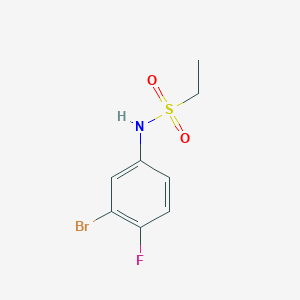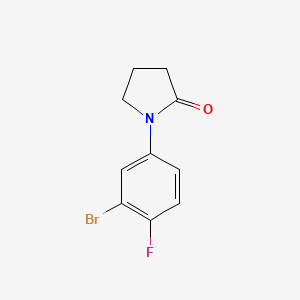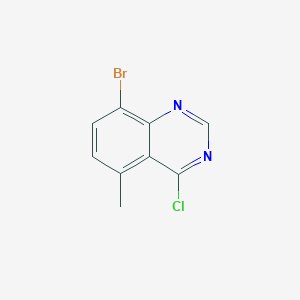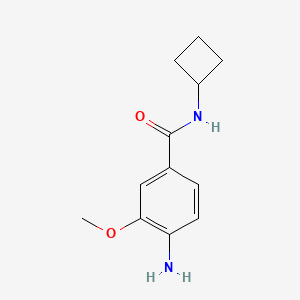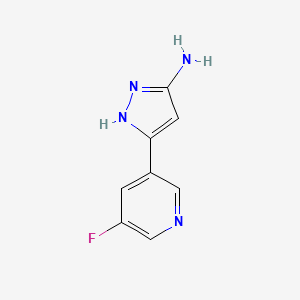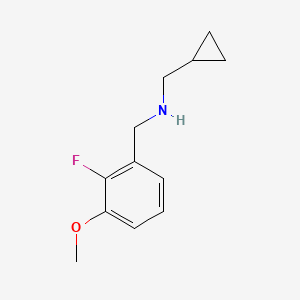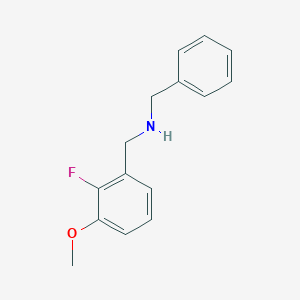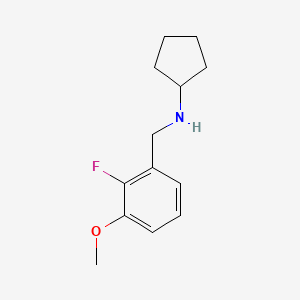
N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine is an organic compound that features a cyclopentanamine moiety attached to a benzyl group substituted with a fluorine atom at the 2-position and a methoxy group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine typically involves the following steps:
Formation of the Benzyl Intermediate: The starting material, 2-fluoro-3-methoxybenzyl chloride, is prepared by reacting 2-fluoro-3-methoxybenzyl alcohol with thionyl chloride.
Nucleophilic Substitution: The benzyl chloride intermediate is then reacted with cyclopentanamine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Products include 2-fluoro-3-methoxybenzaldehyde or 2-fluoro-3-methoxybenzoic acid.
Reduction: Products include the corresponding hydrogenated benzylamine.
Substitution: Products include various substituted benzylamines depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the synthesis of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorine and methoxy substituents on the benzyl group can influence the compound’s binding affinity and selectivity towards these targets. The cyclopentanamine moiety may also play a role in modulating the compound’s overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Fluoro-3-methoxybenzyl)cyclohexanamine: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
N-(2-Fluoro-3-methoxybenzyl)cyclobutanamine: Similar structure but with a cyclobutane ring instead of a cyclopentane ring.
N-(2-Fluoro-3-methoxybenzyl)cyclopropanamine: Similar structure but with a cyclopropane ring instead of a cyclopentane ring.
Uniqueness
N-(2-Fluoro-3-methoxybenzyl)cyclopentanamine is unique due to the specific combination of its substituents and the cyclopentane ring. This combination can result in distinct chemical and biological properties compared to its analogs with different ring sizes.
Eigenschaften
IUPAC Name |
N-[(2-fluoro-3-methoxyphenyl)methyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-12-8-4-5-10(13(12)14)9-15-11-6-2-3-7-11/h4-5,8,11,15H,2-3,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKUFPVGYNUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)CNC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(2-Methoxyethoxy)phenyl]ethanol](/img/structure/B7975605.png)
![2-[1-(Aminomethyl)cyclohexyl]acetohydrazide](/img/structure/B7975612.png)
